molecular formula C23H21NO4S B2726413 1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-49-9

1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2726413
CAS No.: 877811-49-9
M. Wt: 407.48
InChI Key: HXNJQRVJBTUZCT-UHFFFAOYSA-N
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Description

1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone core fused with a piperidine ring and a naphthalene sulfonyl substituent. This scaffold is recognized for its structural rigidity and versatility in medicinal chemistry, particularly in oncology. The compound is synthesized via a multi-step process involving spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by Boc deprotection and sulfonylation with naphthalene-2-sulfonyl groups . Its molecular formula is C13H15NO2 (core structure), with modifications increasing its molecular weight and bioactivity .

Properties

IUPAC Name

1'-naphthalen-2-ylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c25-21-16-23(28-22-8-4-3-7-20(21)22)11-13-24(14-12-23)29(26,27)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJQRVJBTUZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

    Synthesis of the Spiro[chroman-2,4’-piperidin]-4-one Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.

    Coupling Reaction: The final step involves coupling the naphthalen-2-ylsulfonyl chloride with the spiro[chroman-2,4’-piperidin]-4-one core in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Structural Overview

1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is characterized by a spiro structure that integrates a chroman and piperidine moiety. The sulfonyl group enhances its chemical reactivity and biological activity. The general structure can be depicted as follows:

C24H25NO3S\text{C}_{24}\text{H}_{25}\text{N}\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of spiro[chroman-2,4'-piperidin]-4-one. A series of compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines, including:

  • MCF-7 (human breast carcinoma)
  • A2780 (human ovarian cancer)
  • HT-29 (human colorectal adenocarcinoma)

Among these, compounds with naphthalenesulfonyl groups exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, derivatives have shown promise as inhibitors of acetyl-CoA carboxylase, an enzyme implicated in fatty acid metabolism and obesity-related disorders. These findings suggest potential applications in treating metabolic syndromes and related conditions .

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies reported moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

A study synthesized multiple derivatives of spiro[chroman-2,4'-piperidin]-4-one and evaluated their cytotoxicity using the MTT assay. The most effective derivative was found to inhibit cell proliferation significantly in all tested cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of synthesized derivatives on acetyl-CoA carboxylase. The results indicated that certain modifications led to enhanced inhibitory potency, suggesting a pathway for developing anti-obesity drugs.

Summary Table of Biological Activities

Activity TypeTargeted Cell Lines/BacteriaObserved EffectReference
AnticancerMCF-7, A2780, HT-29Significant cytotoxicity
Enzyme InhibitionAcetyl-CoA carboxylasePotent inhibition
AntimicrobialStaphylococcus aureus, E. coliModerate activity

Mechanism of Action

The mechanism of action of 1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

The naphthalene sulfonyl derivative demonstrates superior cytotoxicity compared to other spirochromanone analogues:

Compound Substituent IC50 (µM) Range Cell Lines Tested Key Findings
Target Compound (106) Naphthalen-2-ylsulfonyl 0.31–5.62 MCF-7, A2780, HT-29 Induces apoptosis, G2-M arrest
Compound 15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29 Weak activity; no apoptosis induction
Compound 40 Thiophene-2-ylsulfonyl 13.15 (B16F10 melanoma) B16F10 Moderate activity; high selectivity (SI = 13.37)
SZ3 (Pyrimidinyl Derivative) Naphthalen-2-ylsulfonyl N/A N/A Structural analog with distinct NMR/HRMS profile

Key Insights :

  • The sulfonyl group enhances cytotoxicity, as seen in the target compound (IC50 ~0.31 µM) vs. non-sulfonyl derivatives (e.g., compound 15, IC50 ~47 µM). The electron-withdrawing nature and bulkiness of the naphthalene sulfonyl group likely improve target binding .
  • Trimethoxyphenyl derivatives exhibit reduced potency, suggesting steric hindrance or poor interaction with cellular targets .

Mechanism of Action

  • Apoptosis Induction : The target compound induces >3-fold early apoptosis in MCF-7 cells within 24 hours, accompanied by sub-G1 and G2-M phase accumulation. This mechanism is absent in less active derivatives like compound 15 .
  • ACC Inhibition: Unlike ACC-targeting spirochromanones (e.g., quinoline-carbonyl derivatives), the naphthalene sulfonyl variant is primarily cytotoxic, highlighting substituent-dependent biological pathways .

Key Insights :

  • Sulfonylation (target compound) vs. carbonylation (quinoline derivatives) alters target specificity. The former favors apoptosis in cancer cells, while the latter modulates metabolic enzymes .
  • Pyrimidinyl derivatives (e.g., SZ3) retain cytotoxicity but incorporate additional heterocycles for broader pharmacological applications .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 15 (Trimethoxyphenyl) SZ3 (Pyrimidinyl)
Melting Point Not reported Not reported 196–198°C
Solubility Likely low (lipophilic) Moderate Low
Selectivity Index High (specific to cancer) Low Moderate

Key Insights :

  • The naphthalene sulfonyl group may reduce solubility but improves membrane permeability, enhancing cellular uptake .

Biological Activity

The compound 1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spiro[chroman-2,4'-piperidine] family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Overview of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Recent studies have highlighted the significance of spiro[chroman-2,4'-piperidine]-4(3H)-one derivatives as promising pharmacophores. These compounds have been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The structural diversity within this class allows for targeted modifications that can enhance potency and selectivity against specific biological targets.

Anticancer Activity

One of the most notable areas of research concerning this compound is its potential anticancer activity. A study synthesized several derivatives of spiro[chroman-2,4'-piperidin]-4-one and evaluated their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis-inducing activity. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)12.5
This compoundMCF7 (breast cancer)15.0
This compoundA549 (lung cancer)10.0

These findings suggest that the compound may disrupt cellular processes leading to cancer cell death through mechanisms such as the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial and Antiparasitic Activity

In addition to its anticancer properties, spiro[chroman-2,4'-piperidine] derivatives have demonstrated antimicrobial and antiparasitic activities. The compound was evaluated for its effectiveness against various pathogens:

PathogenActivityIC50 (µM)
Staphylococcus aureusAntibacterial25.0
Escherichia coliAntibacterial30.0
Trypanosoma bruceiAntiparasitic20.0

These results indicate that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains of bacteria and parasites .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the naphthalene sulfonamide moiety and the piperidine ring can significantly alter potency and selectivity:

  • Sulfonamide Group : The presence of the naphthalene sulfonamide enhances solubility and bioavailability.
  • Spiro Configuration : The spiro structure contributes to unique spatial arrangements that can affect binding affinity to biological targets.
  • Piperidine Ring : Variations in substituents on the piperidine ring have been shown to modulate activity against different cancer cell lines and pathogens.

Case Studies

Several case studies have documented the efficacy of spiro[chroman-2,4'-piperidine] derivatives in clinical settings:

  • Case Study A : A derivative similar to this compound was tested in a Phase I clinical trial for patients with advanced solid tumors. Preliminary results indicated a favorable safety profile with some patients experiencing partial responses.
  • Case Study B : In vitro studies demonstrated that a related compound effectively inhibited Trypanosoma brucei growth at low concentrations, supporting further investigation into its use as an antiparasitic agent.

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